molecular formula C19H16ClN3O2 B5857416 N'-[(E)-(2-chloro-3-quinolinyl)methylidene]-2-(2-methylphenoxy)acetohydrazide

N'-[(E)-(2-chloro-3-quinolinyl)methylidene]-2-(2-methylphenoxy)acetohydrazide

Cat. No.: B5857416
M. Wt: 353.8 g/mol
InChI Key: YIPOIQBGZJYIHL-SRZZPIQSSA-N
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Description

N’-[(E)-(2-chloro-3-quinolinyl)methylidene]-2-(2-methylphenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides It is characterized by the presence of a quinoline ring, a chlorinated substituent, and a hydrazide functional group

Properties

IUPAC Name

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-13-6-2-5-9-17(13)25-12-18(24)23-21-11-15-10-14-7-3-4-8-16(14)22-19(15)20/h2-11H,12H2,1H3,(H,23,24)/b21-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPOIQBGZJYIHL-SRZZPIQSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chloro-3-quinolinyl)methylidene]-2-(2-methylphenoxy)acetohydrazide typically involves the condensation of 2-chloro-3-quinolinecarbaldehyde with 2-(2-methylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chloro-3-quinolinyl)methylidene]-2-(2-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazines or other reduced products.

    Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, primary amines, or thiols under appropriate conditions.

Major Products Formed

    Oxidation: Formation of azides or nitroso derivatives.

    Reduction: Formation of hydrazines or amines.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(2-chloro-3-quinolinyl)methylidene]-2-(2-methylphenoxy)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study enzyme mechanisms and interactions with biological macromolecules.

    Industrial Applications: The compound can be utilized in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-3-quinolinyl)methylidene]-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The hydrazide group can form covalent bonds with enzyme active sites, inhibiting their activity and leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2-chloro-3-quinolinyl)methylene]-2-(3-methylphenoxy)acetohydrazide
  • N’-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide

Uniqueness

N’-[(E)-(2-chloro-3-quinolinyl)methylidene]-2-(2-methylphenoxy)acetohydrazide is unique due to its specific structural features, such as the presence of a quinoline ring with a chlorinated substituent and a hydrazide functional group

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